Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spirochromanones This compound features a unique spiro structure, where a chromanone ring is fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization and functional group modifications . Another approach includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted spirochromanones, which can exhibit different biological and chemical properties.
Scientific Research Applications
Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one derivatives: These compounds share the chromanone core structure but differ in the substituents attached to the ring.
Spirochromanones: Similar to the target compound, these molecules feature a spiro fusion with another ring system.
Flavanones and Isoflavones: These compounds are structurally related to chromanones and exhibit similar biological activities.
Uniqueness
Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is unique due to its specific spiro structure and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 7-hydroxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-8-6-18(7-9-19)11-14(21)13-5-4-12(20)10-15(13)23-18/h4-5,10,20H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKEQOIGLJLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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